[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Description
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is a heterocyclic ester featuring a 1,2-oxazole core substituted at the 5-position with a 4-methylphenyl group and at the 3-position with a methyl ester linked to a 2-(3,4-dimethoxyphenyl)acetate moiety. Its structure combines aromatic and heterocyclic components, which are often associated with bioactivity in pharmaceuticals. The 3,4-dimethoxyphenyl group is a recurring pharmacophore in drugs targeting cardiovascular and neurological systems, while the oxazole ring may contribute to metabolic stability and binding specificity .
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14-4-7-16(8-5-14)19-12-17(22-27-19)13-26-21(23)11-15-6-9-18(24-2)20(10-15)25-3/h4-10,12H,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMADFRWMKCYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with 2-(3,4-dimethoxyphenyl)acetic acid under esterification conditions. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural complexity. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
- Core Structure : Phenylalkylamine.
- Key Substituents : Dual 3,4-dimethoxyphenyl groups, propanenitrile chain.
- Pharmacology : Calcium channel blocker used for hypertension and arrhythmias. The 3,4-dimethoxyphenyl groups enhance affinity for L-type calcium channels.
- Comparison : The target compound shares the 3,4-dimethoxyphenyl motif but replaces the nitrile and alkylamine chain with an oxazole-acetate ester. This structural difference likely alters target specificity and pharmacokinetics (e.g., reduced cardiotoxicity risk) .
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
- Core Structure : 1,2,4-Triazolone.
- Key Substituents : 3-methoxyphenyl, 4-methoxyphenylethyl.
- Pharmacology : Exhibits antimicrobial, analgesic, and antitumor activities attributed to the triazole ring’s hydrogen-bonding capacity and methoxy groups’ lipophilicity.
- Comparison: Replacing the triazole with an oxazole may reduce polarity, increasing blood-brain barrier penetration. The target’s 3,4-dimethoxyphenyl group could enhance anti-inflammatory or neuroprotective effects compared to mono-methoxy derivatives .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent Compounds)
- Core Structure: Pyrido-pyrimidinone.
- Key Substituents : 3,4-dimethoxyphenyl, piperidinyl/pyrrolidinyl amines.
- Pharmacology: Likely targeting G-protein-coupled receptors (GPCRs) or kinases due to the planar pyrimidinone core and basic amine side chains.
- Comparison : The target’s oxazole and ester groups lack the basicity of piperidinyl amines, suggesting divergent targets (e.g., esterase-sensitive prodrugs vs. direct receptor modulation) .
Ethyl 2-[3-Methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Core Structure : 1,2,4-Triazole.
- Key Substituents : 4-methylphenyl, ethyl ester.
- Pharmacology: Triazoles are known for antiviral and antihypertensive activity. The ethyl ester may improve oral bioavailability.
- Comparison : The target’s oxazole core and 3,4-dimethoxyphenyl group could offer greater oxidative stability than the triazole’s NH group, which is prone to metabolic degradation .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
